Rosoxacin

Description

Rosoxacin is a quinolone derivative antibiotic for the treatment of bacterial infection of respiratory tract, urinary tract, GI, CNS and immuno compromised patients. Rosoxacin is known to be effective against penicillin resistant strains and is a single dose orally administered drug, which avoids all complications of parenteral administration seen with penicillin, especially anaphylactic shock.

ROSOXACIN is a small molecule drug with a maximum clinical trial phase of IV and is indicated for bacterial disease.

Structure

3D Structure

Properties

IUPAC Name |

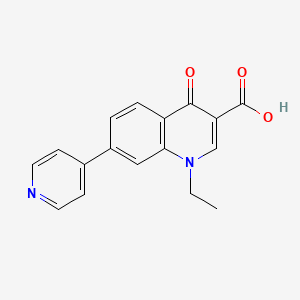

1-ethyl-4-oxo-7-pyridin-4-ylquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3/c1-2-19-10-14(17(21)22)16(20)13-4-3-12(9-15(13)19)11-5-7-18-8-6-11/h3-10H,2H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBPZXDSZHPDXQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1C=C(C=C2)C3=CC=NC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90193091 | |

| Record name | Rosoxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90193091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Rosoxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014955 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.02e-01 g/L | |

| Record name | Rosoxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00817 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rosoxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014955 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

40034-42-2 | |

| Record name | Rosoxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40034-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rosoxacin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040034422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rosoxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00817 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ROSOXACIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146617 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Rosoxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90193091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rosoxacin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.763 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROSOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Y1OT3J4NW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Rosoxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014955 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

290 °C | |

| Record name | Rosoxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00817 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rosoxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014955 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Rosoxacin IUPAC name and chemical synonyms

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of the quinolone antibiotic, Rosoxacin. This document details its chemical identity, physicochemical properties, established experimental protocols, and mechanism of action.

Chemical Identity

IUPAC Name: 1-ethyl-4-oxo-7-pyridin-4-ylquinoline-3-carboxylic acid[1][2]

CAS Number: 40034-42-2

Molecular Formula: C₁₇H₁₄N₂O₃

Molecular Weight: 294.30 g/mol [1]

Chemical Synonyms

Rosoxacin is known by several other names in scientific literature and commercial products. The table below lists its common synonyms.

| Synonym | Reference(s) |

| Acrosoxacin | [1][3][4] |

| Eradacil | [1][5] |

| Winuron | [1][5] |

| Roxadyl | [1][6] |

| Rosoxacine | [1][3] |

| Eracine | [1][5] |

| Eradacin | [1][5] |

| Rosoxacino | [1][3] |

| Rosoxacinum | [1][3] |

| Win 35,213 | [1] |

| 1-ethyl-4-oxo-7-(pyridin-4-yl)-1,4-dihydroquinoline-3-carboxylic acid | [1] |

| 1-Ethyl-1,4-dihydro-4-oxo-7-(4-pyridyl)-3-quinolinecarboxylic acid | [1][3] |

| NSC-146617 | [1] |

Physicochemical Properties

A summary of the key physicochemical properties of Rosoxacin is presented in the table below, providing essential data for experimental design and formulation development.

| Property | Value | Reference(s) |

| Melting Point | 290 °C | [1][7] |

| Solubility | Water: 0.0209 mg/mL at 25 °C, 0.102 mg/mL DMSO: 20.83 mg/mL | [1][3][4] |

| pKa | Strongest Acidic: 6 Strongest Basic: 4.89 | [3] |

| LogP | 1.85, 1.89 | [3] |

Experimental Protocols

Synthesis of Rosoxacin

The synthesis of Rosoxacin can be achieved through a multi-step process:[8][9]

-

Modified Hantzsch Pyridine Synthesis: The initial step involves the reaction of ammonium acetate, two equivalents of methyl propiolate, and one equivalent of 3-nitrobenzaldehyde to form a dihydropyridine intermediate.

-

Oxidation, Saponification, Decarboxylation, and Reduction: The dihydropyridine intermediate undergoes oxidation with nitric acid, followed by saponification, decarboxylation, and reduction of the nitro group to an aniline.

-

Gould-Jacobs Reaction: The resulting aniline is then subjected to a Gould-Jacobs reaction with methoxymethylenemalonate ester to construct the 4-hydroxyquinoline ring.

-

Alkylation and Saponification: The final steps involve alkylation of the quinoline ring with ethyl iodide, followed by saponification of the ester to yield Rosoxacin.

High-Performance Liquid Chromatography (HPLC) Analysis

-

Column: A C18 reversed-phase column is the stationary phase of choice for separating fluoroquinolones.[5][10][11]

-

Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and an aqueous buffer (e.g., phosphate or formic acid) is typically effective.[5][6][10] The pH of the aqueous phase should be optimized for the best peak shape and resolution.

-

Detection: UV detection in the range of 276-295 nm is a common and reliable method for quantifying fluoroquinolones.[6][10] For enhanced sensitivity, fluorescence detection can be employed.[11]

-

Sample Preparation: For the analysis of Rosoxacin in biological matrices such as plasma, a protein precipitation step using acetonitrile or methanol is generally required to remove interfering substances.[10][11]

Mechanism of Action

Rosoxacin functions as a broad-spectrum quinolone antibiotic by targeting essential bacterial enzymes.[3][4][8] The primary mechanism of action involves the inhibition of DNA gyrase (bacterial topoisomerase II) and topoisomerase IV.[1][3][4][12] These enzymes are crucial for processes such as DNA replication, transcription, repair, and recombination in bacteria.[1][3][12] By binding to and inhibiting these enzymes, Rosoxacin effectively halts these vital cellular functions, ultimately leading to bacterial cell death.[1][12] This targeted action makes it effective against a range of Gram-negative and some Gram-positive bacteria.[1][12][13]

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of Rosoxacin in bacteria.

Caption: Mechanism of action of Rosoxacin.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Rosoxacin (Acrosoxacin) | Quinolone Antibiotic | DC Chemicals [dcchemicals.com]

- 3. Rosoxacin | C17H14N2O3 | CID 287180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is Rosoxacin used for? [synapse.patsnap.com]

- 5. syncsci.com [syncsci.com]

- 6. walshmedicalmedia.com [walshmedicalmedia.com]

- 7. rosoxacin synthesis - chemicalbook [chemicalbook.com]

- 8. Rosoxacin - Wikipedia [en.wikipedia.org]

- 9. Rosoxacin [medbox.iiab.me]

- 10. validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. What is the mechanism of Rosoxacin? [synapse.patsnap.com]

- 13. rosoxacin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Rosoxacin: An In-Depth Technical Guide to its Antibacterial Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rosoxacin is a first-generation quinolone antibiotic with a recognized spectrum of activity against a variety of bacterial pathogens. This technical guide provides a comprehensive overview of the antibacterial activity of rosoxacin, with a focus on quantitative data, detailed experimental methodologies, and the underlying mechanism of action. Minimum Inhibitory Concentration (MIC) data for a range of Gram-positive and Gram-negative bacteria are presented in structured tables to facilitate comparative analysis. Standardized experimental protocols for determining antibacterial susceptibility are detailed, providing a foundation for reproducible research. Furthermore, the molecular mechanism of rosoxacin's action is elucidated and visualized through a signaling pathway diagram. This document is intended to serve as a critical resource for researchers, scientists, and professionals in the field of drug development, offering a consolidated repository of technical information on rosoxacin.

Introduction

Rosoxacin, a pyridyl quinolone carboxylic acid derivative, is a synthetic chemotherapeutic agent with antibacterial properties. As a member of the quinolone class of antibiotics, its primary mechanism of action involves the inhibition of essential bacterial enzymes involved in DNA replication. Historically, it has been utilized in the treatment of various infections, particularly those of the urinary and respiratory tracts, as well as certain sexually transmitted diseases.[1] Understanding the precise spectrum and potency of its antibacterial activity is crucial for its appropriate clinical application and for guiding further research and development efforts in the antimicrobial field.

Mechanism of Action

Rosoxacin exerts its bactericidal effect by targeting and inhibiting two critical bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[2] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination.

-

DNA Gyrase Inhibition: In Gram-negative bacteria, the primary target of rosoxacin is DNA gyrase. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process that is vital for relieving torsional stress during DNA replication and transcription. By binding to the A-subunit of DNA gyrase, rosoxacin stabilizes the enzyme-DNA complex in a state where the DNA is cleaved, thereby preventing the re-ligation of the DNA strands. This leads to the accumulation of double-strand breaks, ultimately resulting in bacterial cell death.

-

Topoisomerase IV Inhibition: In many Gram-positive bacteria, topoisomerase IV is the principal target. This enzyme plays a crucial role in the decatenation (separation) of interlinked daughter chromosomes following DNA replication. Inhibition of topoisomerase IV by rosoxacin prevents the segregation of the newly replicated chromosomes into the daughter cells, leading to a lethal arrest of cell division.

The dual-targeting mechanism of rosoxacin contributes to its spectrum of activity and can influence the development of bacterial resistance.

Signaling Pathway Diagram

Caption: Mechanism of action of Rosoxacin.

Antibacterial Spectrum of Activity: Quantitative Data

The in vitro activity of rosoxacin has been evaluated against a variety of clinically relevant bacterial isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, providing a quantitative measure of its antibacterial potency. MIC values are presented as MIC₅₀ (the concentration that inhibits 50% of the isolates), MIC₉₀ (the concentration that inhibits 90% of the isolates), and the overall range of MICs observed.

Table 1: In Vitro Activity of Rosoxacin Against Gram-Negative Bacteria

| Bacterial Species | Number of Strains | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference(s) |

| Neisseria gonorrhoeae | 32 | 0.03 | 0.06 | 0.03-0.125 | [3] |

| Haemophilus influenzae | 94 | - | - | - | [4] |

| Enterobacteriaceae | 480 | - | >2-32 | - | [2] |

| Escherichia coli | - | - | >2 | - | [2] |

| Klebsiella spp. | - | - | >2 | - | [2] |

| Enterobacter cloacae | - | - | >2 | - | [2] |

| Proteus spp. | - | - | >2 | - | [2] |

| Citrobacter freundii | - | - | >8 | - | [2] |

| Providencia spp. | - | - | >8 | - | [2] |

| Serratia marcescens | - | - | >32 | - | [2] |

| Pseudomonas aeruginosa | - | - | >32 | - | [2] |

Note: A dash (-) indicates that the specific data point was not provided in the cited literature.

Table 2: In Vitro Activity of Rosoxacin Against Gram-Positive and Other Bacteria

| Bacterial Species | Number of Strains | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference(s) |

| Staphylococcus spp. | - | - | >2 | - | [2] |

| Streptococcus faecalis (now Enterococcus faecalis) | - | - | >8 | - | [2] |

| Chlamydia trachomatis | 11 | - | - | 5 | [3] |

| Ureaplasma urealyticum | 7 | - | - | 2-8 | [3] |

Note: A dash (-) indicates that the specific data point was not provided in the cited literature.

Experimental Protocols

The determination of the antibacterial spectrum of rosoxacin relies on standardized and reproducible experimental protocols. The following sections detail the methodologies for two common assays used to determine the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent in a liquid growth medium.

4.1.1. Materials

-

Rosoxacin analytical standard

-

Appropriate solvent for rosoxacin (e.g., 0.1 N NaOH, followed by dilution in sterile water)

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth medium

-

Bacterial isolates for testing

-

Sterile saline or broth for inoculum preparation

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

-

Micropipettes and sterile tips

4.1.2. Procedure

-

Preparation of Rosoxacin Stock Solution: Prepare a concentrated stock solution of rosoxacin in its appropriate solvent. Further dilute the stock solution in the test broth to achieve a concentration that is twice the highest concentration to be tested.

-

Preparation of Microtiter Plates: Add 50 µL of sterile broth to all wells of a 96-well microtiter plate, except for the first column.

-

Serial Dilution: Add 100 µL of the twice-concentrated rosoxacin solution to the wells of the first column. Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and continuing this process across the plate to the tenth column. Discard the final 50 µL from the tenth column. This will result in wells containing 50 µL of varying rosoxacin concentrations. The eleventh column will serve as a growth control (no antibiotic), and the twelfth column as a sterility control (no bacteria).

-

Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Inoculum Dilution: Dilute the standardized bacterial suspension in the test broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

-

Inoculation: Add 50 µL of the diluted bacterial inoculum to each well (except the sterility control wells), resulting in a final volume of 100 µL per well.

-

Incubation: Cover the microtiter plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of rosoxacin that completely inhibits visible growth of the bacterium.

Agar Dilution Method

The agar dilution method involves incorporating the antimicrobial agent into an agar medium, upon which the bacterial isolates are then inoculated.

4.2.1. Materials

-

Rosoxacin analytical standard

-

Appropriate solvent for rosoxacin

-

Mueller-Hinton Agar (MHA) or other suitable agar medium

-

Sterile petri dishes

-

Bacterial isolates for testing

-

Sterile saline or broth for inoculum preparation

-

0.5 McFarland turbidity standard

-

Inoculator (e.g., a multipoint replicator)

-

Incubator (35°C ± 2°C)

4.2.2. Procedure

-

Preparation of Rosoxacin Stock Solution: Prepare a concentrated stock solution of rosoxacin.

-

Preparation of Agar Plates: Prepare a series of two-fold dilutions of the rosoxacin stock solution in sterile water. For each concentration, add a specific volume of the diluted rosoxacin to a corresponding volume of molten and cooled (45-50°C) MHA to achieve the final desired concentrations. Pour the agar into sterile petri dishes and allow them to solidify. A control plate with no antibiotic should also be prepared.

-

Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described for the broth microdilution method.

-

Inoculation: Using a multipoint replicator, inoculate the surface of each agar plate with a standardized spot of each bacterial suspension (approximately 1-2 µL, delivering about 10⁴ CFU per spot).

-

Incubation: Allow the inoculated spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

-

Reading the MIC: The MIC is the lowest concentration of rosoxacin that completely inhibits the growth of the bacterial isolate, or allows for the growth of only one or two colonies.

Experimental Workflow Diagram

Caption: General workflow for MIC determination.

Conclusion

This technical guide has provided a detailed overview of the antibacterial spectrum of activity of rosoxacin. The quantitative MIC data presented in tabular format offers a clear comparison of its efficacy against a range of bacterial species. The detailed experimental protocols for MIC determination serve as a valuable resource for researchers aiming to conduct susceptibility testing. Furthermore, the elucidation of its mechanism of action, visualized through a signaling pathway diagram, provides a fundamental understanding of its bactericidal properties. While rosoxacin has demonstrated notable activity against certain pathogens, particularly those associated with sexually transmitted diseases, its broader spectrum appears to be more limited compared to newer generation quinolones. This comprehensive guide serves as a foundational document for scientists and drug development professionals, facilitating informed decisions in the ongoing pursuit of novel and effective antimicrobial agents.

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro antibacterial activity of three new quinolone derivatives: rosoxacin, norfloxacin, pefloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro antimicrobial activity of rosoxacin against Neisseria gonorrhoeae, Chlamydia trachomatis, and Ureaplasma urealyticum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Rosoxacin Solubility: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the solubility of rosoxacin, a quinolone antibiotic, in dimethyl sulfoxide (DMSO) and other common laboratory solvents. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for formulation and experimental design.

Core Findings: Rosoxacin Solubility Profile

| Solvent | Solubility | Temperature (°C) | Notes |

| Dimethyl Sulfoxide (DMSO) | 20.83 mg/mL (70.78 mM) | Not Specified | Ultrasonic assistance may be required. Hygroscopic DMSO can impact solubility; use freshly opened solvent. |

| Water | 0.102 mg/mL | Not Specified | Predicted value. |

| 0.0209 mg/mL | 25 | Experimentally determined value.[1][2] | |

| Ethanol | Very Sparingly Soluble (Qualitative) | Not Specified | Based on data for the structurally similar quinolone, ciprofloxacin. |

| Methanol | Soluble (Qualitative) | Not Specified | General solubility for some organic compounds; specific data for rosoxacin is unavailable. |

| Acetone | Very Sparingly Soluble (Qualitative) | Not Specified | Based on data for the structurally similar quinolone, ciprofloxacin. |

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental step in its physicochemical characterization. The following are standard methodologies that can be employed to ascertain the solubility of rosoxacin.

Thermodynamic Solubility (Shake-Flask Method)

The gold standard for determining thermodynamic (or equilibrium) solubility is the shake-flask method.

Workflow for Thermodynamic Solubility Determination:

Caption: Workflow for the Shake-Flask Method.

Protocol:

-

Preparation: An excess amount of solid rosoxacin is added to a vial containing the solvent of interest (e.g., DMSO, water, ethanol).

-

Equilibration: The vial is sealed and agitated in a temperature-controlled environment (e.g., a shaker bath at 25°C or 37°C) for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

-

Separation: The resulting suspension is filtered (using a filter that does not bind the compound) or centrifuged to separate the saturated solution (supernatant) from the excess solid.

-

Quantification: The concentration of rosoxacin in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Kinetic Solubility (Turbidimetric Method)

For higher throughput screening, kinetic solubility is often determined. This method measures the concentration at which a compound precipitates from a solution when transitioning from a high-solubility solvent (like DMSO) to an aqueous buffer.

Experimental Workflow for Kinetic Solubility:

Caption: Kinetic Solubility Determination Workflow.

Protocol:

-

Stock Solution Preparation: A concentrated stock solution of rosoxacin is prepared in DMSO.

-

Serial Dilution: The DMSO stock is serially diluted in a multi-well plate.

-

Addition of Aqueous Buffer: An aqueous buffer (e.g., phosphate-buffered saline, PBS) is added to each well.

-

Turbidity Measurement: The plate is incubated, and the turbidity (cloudiness) in each well is measured over time using a plate reader at a specific wavelength (e.g., 620 nm). The concentration at which precipitation is first observed is considered the kinetic solubility.

Mechanism of Action: Inhibition of Bacterial DNA Replication

Rosoxacin exerts its antibacterial effect by targeting essential bacterial enzymes involved in DNA replication: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1] By inhibiting these enzymes, rosoxacin disrupts DNA synthesis, leading to bacterial cell death.

Signaling Pathway of Rosoxacin's Antibacterial Action:

Caption: Rosoxacin's Mechanism of Action.

This guide serves as a foundational resource for researchers working with rosoxacin. For the most accurate and application-specific solubility data, it is recommended to perform experimental verification under the conditions of intended use.

References

Rosoxacin molecular weight and chemical formula

Introduction

Rosoxacin, also known as acrosoxacin, is a first-generation quinolone antibiotic.[1] Developed in 1978, it has been utilized for the treatment of urinary tract infections and certain sexually transmitted diseases.[1][2] Rosoxacin is a broad-spectrum antibiotic active against both Gram-positive and Gram-negative bacteria.[3][4] Its mechanism of action involves the inhibition of bacterial DNA replication, making it a subject of interest for researchers in antimicrobial drug development.[3][4] This guide provides an in-depth overview of Rosoxacin's molecular characteristics, synthesis, and mechanism of action, tailored for a scientific audience.

Chemical and Physical Properties

The fundamental molecular and physical characteristics of Rosoxacin are summarized below.

| Property | Value | Reference |

| Chemical Formula | C17H14N2O3 | [1][4][5] |

| Molecular Weight | 294.310 g·mol−1 | [1] |

| IUPAC Name | 1-Ethyl-4-oxo-7-pyridin-4-ylquinoline-3-carboxylic acid | [1] |

| CAS Number | 40034-42-2 | [1][4] |

| Melting Point | 290 °C (554 °F) | [1][2] |

| Appearance | Powder | [6] |

Pharmacokinetics in Humans

A study in healthy male volunteers who received a single 300 mg oral dose of Rosoxacin provided the following pharmacokinetic parameters. The plasma concentration data was best described by an open one-compartment body model with first-order absorption.

| Parameter | Mean Value (± SE) | Unit |

| Terminal Elimination Rate Constant (kₑ) | 0.203 (± 0.015) | hr⁻¹ |

| Apparent Volume of Distribution (Vd) | 0.644 (± 0.050) | L/kg |

| Apparent Plasma Clearance (Cl) | 2.08 (± 0.15) | mL/min/kg |

Data from a study involving 16 healthy male subjects.[7]

Antimicrobial Activity

Rosoxacin has demonstrated efficacy against a variety of bacterial strains. The minimum inhibitory concentration (MIC) is a key measure of its potency.

| Organism | Strain(s) | MIC Range/Value |

| Neisseria gonorrhoeae | 32 strains | 0.03-0.125 µg/mL |

| Chlamydia trachomatis | 11 strains | 5 µg/mL |

| Ureaplasma urealyticum | 7 strains | 2-8 µg/mL |

Data from in vitro susceptibility studies.[8]

Experimental Protocols

This section details the methodologies for the synthesis of Rosoxacin and a general protocol for assessing its mechanism of action.

Chemical Synthesis of Rosoxacin

The synthesis of Rosoxacin can be achieved through a multi-step process starting with a modified Hantzsch pyridine synthesis.[1][2]

Step 1: Modified Hantzsch Pyridine Synthesis

-

Combine ammonium acetate, two equivalents of methyl propiolate, and one equivalent of 3-nitrobenzaldehyde.

-

Allow the components to react to form the dihydropyridine intermediate.

Step 2: Oxidation and Subsequent Reactions

-

Oxidize the resulting dihydropyridine with nitric acid.

-

Perform saponification, followed by decarboxylation.

-

Reduce the nitro group using iron and hydrochloric acid to yield an aniline derivative.

Step 3: Gould-Jacobs Reaction and Final Steps

-

React the aniline derivative with methoxymethylenemalonate ester in a Gould-Jacobs reaction to form the 4-hydroxyquinoline ring.

-

Alkylate the resulting product with ethyl iodide.

-

Saponify the ester to yield the final product, Rosoxacin.[1]

Caption: Workflow for the chemical synthesis of Rosoxacin.

Protocol for Determining Minimum Inhibitory Concentration (MIC)

A standard method for evaluating the antimicrobial activity of Rosoxacin is the broth microdilution assay.

-

Preparation of Rosoxacin Stock Solution: Dissolve Rosoxacin in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Bacterial Inoculum Preparation: Culture the bacterial strain of interest in an appropriate broth medium overnight. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the Rosoxacin stock solution in the broth medium.

-

Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria with no drug) and a negative control (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of Rosoxacin that completely inhibits visible bacterial growth.

Mechanism of Action

Rosoxacin functions by inhibiting bacterial DNA synthesis.[3][4] It targets two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[3][9][10]

-

Inhibition of DNA Gyrase: DNA gyrase is responsible for introducing negative supercoils into bacterial DNA, a process crucial for relieving torsional stress during DNA replication.[9] Rosoxacin binds to the DNA gyrase, preventing it from cutting and rejoining the DNA strands, thereby halting the replication process.[9]

-

Inhibition of Topoisomerase IV: Topoisomerase IV is vital for separating the interlinked daughter DNA strands after replication.[9] By inhibiting this enzyme, Rosoxacin causes an accumulation of intertwined DNA, which is lethal to the bacterial cell.[9]

This dual-targeting mechanism is advantageous as it reduces the likelihood of bacteria developing resistance.[9]

Caption: Mechanism of action of Rosoxacin in a bacterial cell.

Pharmacokinetic Analysis Workflow

The determination of pharmacokinetic parameters for Rosoxacin involves a systematic process.

-

Drug Administration: A single oral dose of Rosoxacin is administered to the subjects.

-

Sample Collection: Blood samples are collected at predetermined time intervals.

-

Plasma Separation: Plasma is separated from the whole blood samples.

-

Drug Concentration Analysis: The concentration of Rosoxacin in the plasma samples is quantified using a validated analytical method, such as reversed-phase liquid chromatography.[7]

-

Pharmacokinetic Modeling: The plasma concentration-time data is fitted to a pharmacokinetic model (e.g., one-compartment model) to calculate key parameters like elimination rate constant, volume of distribution, and clearance.[7]

Caption: Workflow for pharmacokinetic analysis of Rosoxacin.

References

- 1. Rosoxacin - Wikipedia [en.wikipedia.org]

- 2. Rosoxacin [medbox.iiab.me]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Rosoxacin | C17H14N2O3 | CID 287180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. KEGG DRUG: Rosoxacin [kegg.jp]

- 6. Rosoxacin (Acrosoxacin) | Quinolone Antibiotic | DC Chemicals [dcchemicals.com]

- 7. Pharmacokinetics of rosoxacin in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. What is the mechanism of Rosoxacin? [synapse.patsnap.com]

- 10. What is Rosoxacin used for? [synapse.patsnap.com]

An In-depth Technical Guide on the Early Clinical Trials and Efficacy Studies of Rosoxacin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early clinical trials and efficacy studies of Rosoxacin, a first-generation quinolone antibiotic. The document focuses on quantitative data, experimental protocols, and the underlying mechanism of action, presenting the information in a structured and accessible format for research and development professionals.

Mechanism of Action

Rosoxacin is a quinolone antibacterial agent that exerts its bactericidal effects by inhibiting essential bacterial enzymes involved in DNA replication, transcription, and repair.[1] Its primary targets are DNA gyrase and topoisomerase IV.[1][2]

-

Inhibition of DNA Gyrase: Rosoxacin binds to the A subunit of DNA gyrase, an enzyme responsible for introducing negative supercoils into bacterial DNA to alleviate torsional stress during replication.[1] This inhibition halts the DNA supercoiling process, which is critical for managing DNA topology.[1]

-

Inhibition of Topoisomerase IV: The drug also targets topoisomerase IV, which is crucial for separating interlinked daughter DNA strands after replication (decatenation).[1] By preventing this separation, Rosoxacin leads to an accumulation of intertwined DNA, which is lethal to the bacterial cell.[1]

This dual-target mechanism is advantageous as it reduces the likelihood of bacteria developing resistance.[1]

In Vitro Efficacy Studies

The in vitro activity of Rosoxacin has been evaluated against several bacterial strains, particularly those responsible for sexually transmitted diseases and urinary tract infections.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The primary method cited for determining the in vitro efficacy of Rosoxacin is the agar dilution method .

-

Preparation of Media: A series of agar plates are prepared, each containing a different, twofold serial dilution of Rosoxacin.

-

Inoculum Preparation: The bacterial isolates to be tested are cultured to a standardized turbidity, corresponding to a specific number of colony-forming units (CFUs) per milliliter.

-

Inoculation: A standardized volume of each bacterial suspension is inoculated onto the surface of each agar plate.

-

Incubation: The plates are incubated under appropriate atmospheric and temperature conditions for a specified period (e.g., 18-24 hours).

-

MIC Determination: The MIC is defined as the lowest concentration of Rosoxacin that completely inhibits visible growth of the bacteria on the agar plate.

Table 1: In Vitro Activity of Rosoxacin Against Neisseria gonorrhoeae

| Number of Isolates | Type of Isolates | MIC Range (mg/L) | MIC50 (µg/ml) | MIC90 (µg/ml) | Reference |

| 173 | Including 17 β-lactamase producers | 0.06 - 0.25 | - | - | [3] |

| 256 | 247 β-lactamase-negative and 9 β-lactamase-positive | All inhibited by ≤0.06 | - | - | [4] |

| Not specified | Clinical isolates | - | 0.03 | - | [5][6] |

| 300 | Including 10 penicillinase-producing strains | 98.7% inhibited by ≤0.062 | - | - | [7] |

Table 2: In Vitro Activity of Rosoxacin Against Other Pathogens

| Pathogen | Number of Strains | MIC Range (µg/ml) | MIC90 (µg/ml) | Reference |

| Chlamydia trachomatis | 11 | Inhibited by 5 | - | [6] |

| Ureaplasma urealyticum | 7 | 2 - 8 | - | [6] |

| Enterobacteriaceae | 480 (various species) | - | 2 to 16-fold higher than norfloxacin and pefloxacin | [8] |

| P. aeruginosa | 480 (various species) | - | 2 to 16-fold higher than norfloxacin and pefloxacin | [8] |

Early Clinical Trials for Uncomplicated Gonorrhea

Rosoxacin was extensively studied for the single-dose oral treatment of uncomplicated gonorrhea.

Experimental Protocol: Randomized, Double-Blind, Dose-Ranging Study

A common design for these early trials was the randomized, double-blind, dose-ranging study.

-

Patient Recruitment: Patients with uncomplicated genital or anorectal gonorrhea, confirmed by culture, were enrolled.

-

Randomization: Patients were randomly assigned to receive a single oral dose of Rosoxacin at varying concentrations (e.g., 100 mg, 200 mg, 300 mg, 400 mg). The double-blind nature means neither the patient nor the investigator knew which dose was administered.

-

Treatment Administration: A single oral dose of Rosoxacin was administered to each patient.

-

Follow-up and Assessment: Patients were monitored for a specific period (e.g., 12 to 30 days). Follow-up cultures were taken to determine the eradication of Neisseria gonorrhoeae. Clinical remission was also assessed.

-

Efficacy Endpoint: The primary endpoint was the bacteriological cure rate, defined as the absence of N. gonorrhoeae in post-treatment cultures.

-

Safety Assessment: Adverse events, particularly central nervous system (CNS) effects, were recorded and analyzed.

Table 3: Efficacy of Single-Dose Oral Rosoxacin in Treating Uncomplicated Gonorrhea

| Study Population | Dosage (mg) | Number of Patients | Cure Rate (%) | Key Findings & Adverse Effects | Reference |

| 126 men and women | 100 | 18 | 28 | Significantly lower efficacy than higher doses. | [7] |

| 200, 300, or 400 | 108 | 94 | Doses ≥200 mg are effective. 51% experienced transient CNS symptoms (dizziness, drowsiness). | [7] | |

| 100 men and women | 300 | 100 | 94 | Cure rate in men was 94% (86/92) and in women 100% (8/8). 14% reported adverse effects (dizziness, drowsiness). | [9] |

| 61 men | 300 | 61 | 100 | Full clinical remission within 48 hours. Effective against penicillin-resistant strains. 32% reported slight side effects. | [10] |

Pharmacokinetics

Understanding the pharmacokinetic profile of Rosoxacin is crucial for determining appropriate dosing regimens.

Experimental Protocol: Pharmacokinetic Study in Healthy Volunteers

-

Subject Enrollment: A cohort of normal, healthy male volunteers was recruited.

-

Drug Administration: Each subject received a single 300 mg capsule of Rosoxacin.

-

Sample Collection: Blood samples were collected at various time points after drug administration.

-

Drug Concentration Analysis: Plasma concentrations of Rosoxacin were determined using reversed-phase liquid chromatography.

-

Pharmacokinetic Modeling: The plasma concentration-time data for each subject was fitted to an open one-compartment body model with first-order absorption to calculate key pharmacokinetic parameters.

Table 4: Pharmacokinetic Parameters of Rosoxacin in Healthy Male Volunteers (Single 300 mg Dose)

| Parameter | Mean Value (± SE) | Unit |

| Apparent first-order terminal elimination rate constant | 0.203 ± 0.015 | hr⁻¹ |

| Apparent volume of distribution | 0.644 ± 0.050 | L/kg |

| Apparent plasma clearance | 2.08 ± 0.15 | ml/min/kg |

Source:[11]

Adverse Effects

The most frequently reported adverse effects associated with Rosoxacin in early clinical trials were related to the central nervous system (CNS).

-

Common CNS Effects: Transient dizziness, drowsiness, and altered visual perceptions were noted in a significant portion of trial participants, with one study reporting such symptoms in 51% of subjects.[7]

-

Dose Relationship: Interestingly, the occurrence of these CNS symptoms was not clearly dose-related in the 200 mg to 400 mg range.[7]

-

Gastrointestinal Symptoms: Some patients also experienced gastrointestinal issues.[10]

-

Severity: Most side effects were described as slight or transient.[7][10]

Conclusion

The early clinical trials and efficacy studies of Rosoxacin demonstrated its high potency against Neisseria gonorrhoeae, including penicillin-resistant strains. Single oral doses of 200 mg or higher achieved clinical and bacteriological cure rates exceeding 90% for uncomplicated gonorrhea. Its mechanism of action, involving the dual inhibition of DNA gyrase and topoisomerase IV, provides a strong basis for its bactericidal activity. While effective, the notable incidence of transient CNS side effects was a significant finding that warranted further investigation in subsequent studies of quinolone antibiotics. The data from these foundational studies highlight a logical and successful progression from potent in vitro activity to confirmed clinical efficacy.

References

- 1. What is the mechanism of Rosoxacin? [synapse.patsnap.com]

- 2. What is Rosoxacin used for? [synapse.patsnap.com]

- 3. In-vitro antigonococcal activity of rosoxacin (WIN 35213) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [In vitro activity of rosoxacin (Win 35 213) against Neisseria gonorrhoeae (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro antimicrobial activity of rosoxacin against Neisseria gonorrhoeae, Chlamydia trachomatis, and Ureaplasma urealyticum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro antimicrobial activity of rosoxacin against Neisseria gonorrhoeae, Chlamydia trachomatis, and Ureaplasma urealyticum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Treatment of uncomplicated gonorrhea with rosoxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro antibacterial activity of three new quinolone derivatives: rosoxacin, norfloxacin, pefloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rosoxacin (Win 35,213) in the treatment of uncomplicated acute gonococcal infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [Management of acute gonorrhea in males with Rosoxacin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of rosoxacin in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Review of Rosoxacin Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosoxacin is a first-generation quinolone antibiotic, a class of synthetic broad-spectrum antibacterial agents. Developed in the 1970s, it has been utilized for the treatment of various bacterial infections, particularly urinary tract infections (UTIs) and certain sexually transmitted diseases. This technical guide provides a comprehensive literature review of Rosoxacin, focusing on its core pharmacological properties, mechanism of action, antibacterial spectrum, pharmacokinetics, and clinical efficacy. All quantitative data is summarized in structured tables, and key experimental protocols are detailed. Furthermore, signaling pathways and experimental workflows are visualized using the Graphviz DOT language to facilitate a deeper understanding of the research surrounding this antibiotic.

Mechanism of Action

Rosoxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2][3][4][5] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[1][4]

-

DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, a process necessary to relieve torsional stress and allow for the unwinding of the DNA double helix during replication and transcription.[3][4]

-

Topoisomerase IV: This enzyme is primarily involved in the separation of interlinked daughter DNA strands following replication.[3][4]

By binding to these enzymes, Rosoxacin stabilizes the enzyme-DNA complex, leading to double-strand breaks in the bacterial chromosome and ultimately inhibiting cell division and causing bacterial cell death.[6][7] This dual-targeting mechanism is a hallmark of the quinolone class of antibiotics.

Below is a diagram illustrating the signaling pathway of Rosoxacin's mechanism of action.

Caption: Mechanism of action of Rosoxacin.

Antibacterial Spectrum

Rosoxacin demonstrates activity against a range of Gram-positive and Gram-negative bacteria. Its efficacy has been most notably documented against organisms responsible for urinary tract and sexually transmitted infections. The following tables summarize the in vitro activity of Rosoxacin, presenting Minimum Inhibitory Concentration (MIC) values for various bacterial species. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Table 1: In Vitro Activity of Rosoxacin against Gram-Negative Bacteria

| Bacterial Species | Strain Count | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference |

| Neisseria gonorrhoeae | 32 | 0.03 | 0.06 | 0.03-0.125 | [8] |

| Escherichia coli | - | - | >32 | - | [1] |

| Klebsiella sp. | - | - | >32 | - | [1] |

| Enterobacter cloacae | - | - | >32 | - | [1] |

| Proteus sp. | - | - | >32 | - | [1] |

| Citrobacter freundii | - | - | >32 | - | [1] |

| Providencia sp. | - | - | >32 | - | [1] |

| Serratia marcescens | - | - | >32 | - | [1] |

| Pseudomonas aeruginosa | - | - | >32 | - | [1] |

Table 2: In Vitro Activity of Rosoxacin against Other Microorganisms

| Bacterial Species | Strain Count | MIC (µg/mL) | Reference |

| Chlamydia trachomatis | 11 | 5 | [8] |

| Ureaplasma urealyticum | 7 | 2-8 | [8] |

Pharmacokinetics

The pharmacokinetic profile of Rosoxacin has been evaluated in human volunteers. Following oral administration, the drug is absorbed and distributed in the body. The key pharmacokinetic parameters are summarized in the table below.

Table 3: Pharmacokinetic Parameters of Rosoxacin in Healthy Male Volunteers (Single 300 mg Oral Dose)

| Parameter | Mean Value (± SE) | Unit | Reference |

| Apparent first-order terminal elimination rate constant (kel) | 0.203 (± 0.015) | hr-1 | [2] |

| Apparent volume of distribution (Vd) | 0.644 (± 0.050) | L/kg | [2] |

| Apparent plasma clearance (Cl) | 2.08 (± 0.15) | mL/min/kg | [2] |

SE = Standard Error

Limited data is available on the urinary excretion of Rosoxacin. However, for other quinolones like ciprofloxacin, a significant portion of the administered dose is excreted unchanged in the urine, leading to high urinary concentrations that are effective against uropathogens.[9][10]

Clinical Efficacy

Clinical trials have primarily focused on the efficacy of Rosoxacin in the treatment of uncomplicated gonorrhea. While there is mention of its use in urinary tract infections, specific clinical trial data with quantitative outcomes for this indication is limited in the readily available literature.

Table 4: Clinical Efficacy of Rosoxacin in the Treatment of Uncomplicated Gonorrhea

| Study Population | Treatment Regimen | Cure Rate | Reference |

| 100 patients (92 male, 8 female) | Single 300 mg oral dose | 94% (overall) | - |

| - | - | 94% (males) | - |

| - | - | 100% (females) | - |

Experimental Protocols

Antimicrobial Susceptibility Testing: Agar Dilution Method

The agar dilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[5][11]

Principle: A series of agar plates containing doubling dilutions of the antimicrobial agent are prepared. A standardized inoculum of the test organism is then spotted onto the surface of each plate. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism after incubation.

Detailed Methodology:

-

Preparation of Antimicrobial Stock Solution: A stock solution of Rosoxacin is prepared in a suitable solvent at a known concentration.

-

Preparation of Agar Plates: Molten Mueller-Hinton agar is cooled to 45-50°C. Serial twofold dilutions of the Rosoxacin stock solution are added to separate aliquots of the molten agar to achieve the desired final concentrations. The agar is then poured into sterile petri dishes and allowed to solidify. A control plate with no antibiotic is also prepared.

-

Preparation of Inoculum: The bacterial isolate to be tested is grown in a suitable broth medium to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of approximately 104 CFU per spot.

-

Inoculation: The standardized bacterial suspension is applied as spots to the surface of the agar plates, starting from the lowest to the highest antibiotic concentration.

-

Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours in an aerobic atmosphere.

-

Reading and Interpretation: The plates are examined for bacterial growth. The MIC is recorded as the lowest concentration of Rosoxacin that shows no visible growth.

Synthesis of Rosoxacin: The Gould-Jacobs Reaction

Rosoxacin can be synthesized via the Gould-Jacobs reaction, a classic method for the preparation of 4-hydroxyquinolines.[3][12]

Reaction Scheme: The synthesis involves the reaction of an aniline derivative with an ethoxymethylenemalonate ester, followed by thermal cyclization.

General Procedure:

-

Condensation: An appropriate aniline is reacted with diethyl ethoxymethylenemalonate. This step typically involves heating the reactants, leading to the formation of an anilinomethylenemalonate intermediate.

-

Cyclization: The intermediate is heated at a high temperature (often in a high-boiling solvent like diphenyl ether) to induce intramolecular cyclization, forming the quinoline ring system.

-

Hydrolysis and Decarboxylation: The resulting ester is saponified (hydrolyzed with a base, e.g., NaOH) to the corresponding carboxylic acid, which is then decarboxylated by heating to yield the final 4-hydroxyquinoline product.

The following diagram illustrates a generalized experimental workflow for Rosoxacin research.

Caption: A generalized workflow for Rosoxacin research.

Conclusion

Rosoxacin is a first-generation quinolone antibiotic with a well-defined mechanism of action targeting bacterial DNA gyrase and topoisomerase IV. It exhibits in vitro activity against a spectrum of bacteria, particularly those implicated in urinary tract and sexually transmitted infections. Pharmacokinetic studies in humans have provided initial insights into its disposition. While clinical data supports its efficacy in treating gonorrhea, further comprehensive clinical trials are needed to fully establish its role in the management of urinary tract infections caused by a broader range of uropathogens. The experimental protocols outlined in this guide provide a foundation for future research and development of this and other quinolone antibiotics. The visualizations of its mechanism and research workflow offer a clear framework for understanding the key aspects of Rosoxacin research.

References

- 1. cmdr.ubc.ca [cmdr.ubc.ca]

- 2. google.com [google.com]

- 3. ablelab.eu [ablelab.eu]

- 4. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dilution Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 6. Ciprofloxacin concentrations in human fluids and tissues following a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fluoroquinolones for the Treatment of Urinary Tract Infection: A Review of Clinical Effectiveness, Cost-Effectiveness, and Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Concentrations in plasma, urinary excretion and bactericidal activity of levofloxacin (500 mg) versus ciprofloxacin (500 mg) in healthy volunteers receiving a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. studylib.net [studylib.net]

- 11. researchgate.net [researchgate.net]

- 12. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

Methodological & Application

In Vitro Antibacterial Assay Protocol for Rosoxacin: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosoxacin is a first-generation quinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination, ultimately leading to bacterial cell death.[1][2] This document provides detailed protocols for in vitro antibacterial susceptibility testing of Rosoxacin, including broth microdilution for the determination of Minimum Inhibitory Concentration (MIC), disk diffusion method, and the subsequent determination of Minimum Bactericidal Concentration (MBC). These protocols are essential for the evaluation of Rosoxacin's efficacy against various bacterial strains and are fundamental in both research and clinical laboratory settings.

Data Presentation

The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for Rosoxacin against a range of common Gram-positive and Gram-negative bacteria. It is important to note that comprehensive MBC data for Rosoxacin is not widely available in the public domain.

Table 1: MIC of Rosoxacin against Gram-Positive Bacteria

| Bacterial Species | Strain(s) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus | Various clinical isolates | - | - | ≤2 |

| Enterococcus faecalis | Various clinical isolates | - | - | ≤8 |

Note: Data for specific MIC ranges and MIC₅₀ for Rosoxacin against these Gram-positive strains are limited in publicly available literature. The provided MIC₉₀ values are based on comparative studies with other quinolones.

Table 2: MIC of Rosoxacin against Gram-Negative Bacteria

| Bacterial Species | Strain(s) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Escherichia coli | Various clinical isolates | - | - | ≤2 |

| Klebsiella pneumoniae | Various clinical isolates | - | - | ≤2 |

| Pseudomonas aeruginosa | Various clinical isolates | - | - | Higher than other quinolones (2 to 16-fold) |

| Proteus mirabilis | Various clinical isolates | - | - | ≤2 |

| Neisseria gonorrhoeae | 32 clinical isolates | 0.03 - 0.125 | 0.03 | 0.06 |

| Chlamydia trachomatis | 11 clinical isolates | 5 | - | - |

| Ureaplasma urealyticum | 7 clinical isolates | 2 - 8 | - | - |

Note: Rosoxacin generally exhibits lower activity against Enterobacteriaceae and P. aeruginosa compared to newer quinolones, with MIC₉₀ values reported to be 2 to 16-fold higher.[1]

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution series.

Materials:

-

Rosoxacin powder

-

Appropriate solvent for Rosoxacin (e.g., 0.1 N NaOH, followed by dilution in sterile water)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial strains for testing

-

Quality control (QC) strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853)

-

Sterile saline (0.85%) or phosphate-buffered saline (PBS)

-

McFarland 0.5 turbidity standard

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

-

Micropipettes and sterile tips

Procedure:

-

Preparation of Rosoxacin Stock Solution: Prepare a stock solution of Rosoxacin at a concentration of 10 mg/mL or as required. Sterilize by filtration through a 0.22 µm filter.

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Microtiter Plates:

-

Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

-

Add 100 µL of the Rosoxacin stock solution to the first well of each row to be tested, creating a 1:2 dilution.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the tenth well. Discard 100 µL from the tenth well. This will create a range of Rosoxacin concentrations.

-

The eleventh well in each row should contain only CAMHB and the bacterial inoculum (growth control).

-

The twelfth well should contain only sterile CAMHB (sterility control).

-

-

Inoculation: Add 100 µL of the diluted bacterial suspension to each well from 1 to 11.

-

Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of Rosoxacin at which there is no visible growth (turbidity) in the wells. This can be assessed visually or with a microplate reader.

Disk Diffusion Assay

This qualitative method assesses the susceptibility of bacteria to an antimicrobial agent impregnated on a paper disk.

Materials:

-

Rosoxacin disks (concentration to be determined based on expected MICs)

-

Mueller-Hinton Agar (MHA) plates (4 mm depth)

-

Bacterial strains for testing

-

Quality control (QC) strains

-

Sterile cotton swabs

-

McFarland 0.5 turbidity standard

-

Incubator (35°C ± 2°C)

-

Ruler or caliper for measuring zone diameters

Procedure:

-

Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

-

Inoculation of Agar Plate:

-

Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.

-

Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

-

-

Application of Disks:

-

Aseptically apply the Rosoxacin disk to the surface of the inoculated agar plate.

-

Gently press the disk to ensure complete contact with the agar.

-

-

Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

-

Reading Results: Measure the diameter of the zone of inhibition (the area with no bacterial growth) around the disk in millimeters. Interpret the results (Susceptible, Intermediate, or Resistant) based on established zone diameter breakpoints (if available for Rosoxacin).

Minimum Bactericidal Concentration (MBC) Determination

This assay determines the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.

Materials:

-

Results from the MIC broth microdilution assay

-

Sterile MHA plates

-

Sterile micropipettes and tips

-

Incubator (35°C ± 2°C)

Procedure:

-

Subculturing from MIC plate: Following the determination of the MIC, select the wells showing no visible growth.

-

Plating: From each of these clear wells, and from the growth control well, aspirate 10-100 µL and plate it onto a fresh MHA plate.

-

Incubation: Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.

-

Reading Results: The MBC is the lowest concentration of Rosoxacin that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Mechanism of Action and Signaling Pathway

Rosoxacin, as a quinolone antibiotic, targets two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA topology during replication.

-

DNA Gyrase: Primarily in Gram-negative bacteria, DNA gyrase introduces negative supercoils into the DNA, which is necessary to relieve the torsional stress that builds up ahead of the replication fork.

-

Topoisomerase IV: Primarily in Gram-positive bacteria, this enzyme is responsible for decatenating (unlinking) the newly replicated daughter chromosomes, allowing them to segregate into daughter cells.

Rosoxacin binds to the complex of these enzymes with DNA, stabilizing a transient state where the DNA is cleaved. This stabilized complex blocks the progression of the replication fork and transcription machinery. The accumulation of these stalled complexes leads to the generation of double-strand DNA breaks, which triggers the SOS response and ultimately results in bacterial cell death.

References

Application Notes and Protocols for Rosoxacin as a Positive Control in Antibiotic Resistance Screening

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Rosoxacin as a positive control in antibiotic resistance screening assays. Detailed protocols for standardized antimicrobial susceptibility testing (AST) methods are included, along with data presentation guidelines and visualizations to aid in experimental setup and data interpretation.

Introduction

Rosoxacin is a first-generation, non-fluorinated quinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its well-characterized mechanism of action, which involves the inhibition of bacterial DNA gyrase and topoisomerase IV, makes it a suitable positive control for in vitro screening of new antimicrobial agents and for monitoring the emergence of quinolone resistance.[1] By inhibiting these essential enzymes, Rosoxacin disrupts DNA replication, leading to bacterial cell death.[1]

Data Presentation

Effective use of Rosoxacin as a positive control requires consistent and comparable data. All quantitative results from antimicrobial susceptibility testing should be summarized in clear, structured tables. This allows for easy comparison of results across different experiments, screening campaigns, and laboratories.

Table 1: Example - Minimum Inhibitory Concentration (MIC) Data for Rosoxacin

| Bacterial Strain | ATCC Number | Rosoxacin MIC (µg/mL) |

| Escherichia coli | 25922 | [Data Not Available in Current Standards] |

| Staphylococcus aureus | 29213 | [Data Not Available in Current Standards] |

| Pseudomonas aeruginosa | 27853 | [Data Not Available in Current Standards] |

| Neisseria gonorrhoeae | (Clinical Isolates) | 0.03 - 0.125 |

| Chlamydia trachomatis | (11 strains) | 5 |

| Ureaplasma urealyticum | (7 strains) | 2 - 8 |

Table 2: Example - Zone of Inhibition Data for Rosoxacin (Disk Diffusion)

| Bacterial Strain | ATCC Number | Disk Potency (µg) | Zone Diameter (mm) |

| Escherichia coli | 25922 | [Specify Potency] | [Data Not Available in Current Standards] |

| Staphylococcus aureus | 25923 | [Specify Potency] | [Data Not Available in Current Standards] |

| Pseudomonas aeruginosa | 27853 | [Specify Potency] | [Data Not Available in Current Standards] |

Experimental Protocols

The following are detailed protocols for two standard antimicrobial susceptibility testing methods in which Rosoxacin can be used as a positive control.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

-

Rosoxacin powder

-

Appropriate solvent for Rosoxacin (e.g., 0.1 N NaOH, followed by dilution in sterile water)

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial culture in the logarithmic growth phase

-

0.5 McFarland turbidity standard

-

Sterile saline or phosphate-buffered saline (PBS)

-

Incubator (35°C ± 2°C)

-

Micropipettes and sterile tips

Procedure:

-

Preparation of Rosoxacin Stock Solution:

-

Prepare a stock solution of Rosoxacin at a concentration of 1280 µg/mL or at least 10 times the highest final concentration to be tested.

-

Sterilize the stock solution by membrane filtration (0.22 µm pore size).

-

-

Preparation of Microtiter Plates:

-

Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

-

In the first column of wells, add an additional 100 µL of the Rosoxacin stock solution to achieve a starting concentration of 640 µg/mL (this will be further diluted).

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and continuing this process across the plate to the tenth column. Discard 100 µL from the tenth column.

-

The eleventh column will serve as the growth control (no antibiotic), and the twelfth column as the sterility control (no bacteria).

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

-

-

Inoculation:

-

Within 15 minutes of preparation, inoculate each well (except the sterility control) with 10 µL of the diluted bacterial suspension.

-

-

Incubation:

-

Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of Rosoxacin at which there is no visible growth (turbidity) of the microorganism.

-

Protocol 2: Kirby-Bauer Disk Diffusion Assay

This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.

Materials:

-

Rosoxacin-impregnated disks (potency to be determined and validated in-house)

-

Mueller-Hinton Agar (MHA) plates (4 mm depth)

-

Bacterial culture in the logarithmic growth phase

-

0.5 McFarland turbidity standard

-

Sterile cotton swabs

-

Incubator (35°C ± 2°C)

-

Metric ruler or caliper

Procedure:

-

Inoculum Preparation:

-

Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

-

-

Inoculation of Agar Plate:

-

Within 15 minutes of preparation, dip a sterile cotton swab into the standardized bacterial suspension.

-

Remove excess inoculum by pressing and rotating the swab firmly against the inside of the tube above the liquid level.

-

Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60° between each streaking to ensure uniform growth.

-

Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

-

-

Application of Antibiotic Disks:

-

Aseptically apply the Rosoxacin disk to the surface of the inoculated MHA plate.

-

Gently press the disk down to ensure complete contact with the agar surface.

-

-

Incubation:

-

Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Measuring the Zone of Inhibition:

-

After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter using a ruler or caliper.

-

Visualizations

Quinolone Resistance Mechanisms

The following diagram illustrates the primary mechanisms by which bacteria develop resistance to quinolone antibiotics like Rosoxacin. Understanding these pathways is crucial for researchers screening for novel antibiotics that can overcome existing resistance.

Caption: Mechanisms of bacterial resistance to quinolones.

Experimental Workflow for MIC Determination

This diagram outlines the logical flow of the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Caption: Workflow for MIC determination by broth microdilution.

Logical Relationship for Disk Diffusion Assay

This diagram illustrates the key relationships and steps in performing a Kirby-Bauer disk diffusion assay.

References

Rosoxacin in Laboratory Models of Urinary Tract Infections: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Rosoxacin in laboratory models of urinary tract infections (UTIs). This document includes detailed protocols for in vitro susceptibility testing and in vivo efficacy studies, alongside data on its mechanism of action and spectrum of activity against key uropathogens.

Introduction to Rosoxacin

Rosoxacin is a quinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] It functions by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes involved in DNA replication, transcription, and repair.[1][2] This dual-targeting mechanism disrupts bacterial DNA processes, leading to cell death.[2] Rosoxacin has been investigated for the treatment of various bacterial infections, including those of the urinary tract.[1]

In Vitro Susceptibility of Uropathogens to Rosoxacin

The in vitro activity of Rosoxacin against common urinary tract pathogens has been evaluated using standard methods such as agar and broth microdilution to determine the Minimum Inhibitory Concentration (MIC).